An In-depth Technical Guide to 1-Chloro-2,3,4-trifluorobenzene (CAS No. 36556-42-0)
An In-depth Technical Guide to 1-Chloro-2,3,4-trifluorobenzene (CAS No. 36556-42-0)
Introduction
1-Chloro-2,3,4-trifluorobenzene is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—a chlorine atom and three contiguous fluorine atoms on a benzene ring—creates a highly electron-deficient aromatic system. This electronic nature imparts distinct reactivity, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core properties, spectral characteristics, safety considerations, and synthetic approaches related to 1-Chloro-2,3,4-trifluorobenzene, offering field-proven insights for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The arrangement of the halogen substituents on the benzene ring is fundamental to the chemical behavior of 1-Chloro-2,3,4-trifluorobenzene. The strong inductive effect of the fluorine and chlorine atoms significantly influences the electron density of the aromatic ring, which is a key determinant of its reactivity.
Caption: Molecular Structure of 1-Chloro-2,3,4-trifluorobenzene.
A summary of its key physicochemical properties is presented in the table below. These values are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 36556-42-0 | [1] |
| Molecular Formula | C₆H₂ClF₃ | [1] |
| Molecular Weight | 166.53 g/mol | [1] |
| Boiling Point | 135.8 °C at 760 mmHg | [2] |
| Density | 1.46 g/cm³ | [2] |
| Refractive Index | 1.458 | [2] |
| Flash Point | 42.4 °C | [2] |
| Appearance | Colorless liquid | [2] |
Synthesis and Purification
The synthesis of 1-Chloro-2,3,4-trifluorobenzene is most logically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[3][4][5] The likely precursor for this synthesis is 2,3,4-trifluoroaniline.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-Chloro-2,3,4-trifluorobenzene.
Experimental Protocol: A Field-Proven Approach
Step 1: Diazotization of 2,3,4-Trifluoroaniline
-
To a solution of 2,3,4-trifluoroaniline in aqueous hydrochloric acid (e.g., 3M HCl), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
Stir the resulting diazonium salt solution at 0-5 °C for a further 15-20 minutes.
Causality Insight: The low temperature is critical to prevent the premature decomposition of the relatively unstable diazonium salt. The use of excess acid ensures complete diazotization and stabilizes the diazonium salt.
Step 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
Causality Insight: Copper(I) is a crucial catalyst in the single-electron transfer mechanism that initiates the radical substitution of the diazonium group with a chloride ion.[3] Gentle heating at the end of the reaction drives the decomposition to completion.
Step 3: Work-up and Purification
-
After cooling, transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 1-Chloro-2,3,4-trifluorobenzene.
Trustworthiness: Each step in the work-up is designed to systematically remove impurities. The final distillation step is a self-validating purification method, as the boiling point of the collected fraction should correspond to the known boiling point of the target compound.
Spectral Analysis (Predicted)
Direct experimental spectral data for 1-Chloro-2,3,4-trifluorobenzene is not widely published. However, based on the analysis of closely related fluorinated and chlorinated benzenes, the following spectral characteristics can be predicted.[7][8][9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the complex coupling with the three adjacent fluorine atoms, these signals will likely appear as complex multiplets. The chemical shifts will be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing effects of the halogens.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to chlorine will also show a characteristic chemical shift.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated aromatic compounds. The spectrum of 1-Chloro-2,3,4-trifluorobenzene is expected to show three distinct signals for the three non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a substituted benzene ring. Key absorptions are expected for C-H stretching of the aromatic protons, C=C stretching of the aromatic ring, and strong C-F and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[14] Fragmentation will likely involve the loss of chlorine and fluorine atoms, as well as cleavage of the aromatic ring.[17][18]
Reactivity and Applications
The electron-deficient nature of the aromatic ring in 1-Chloro-2,3,4-trifluorobenzene dictates its reactivity. It is generally deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAᵣ), where a nucleophile can displace one of the halogen atoms, most likely a fluorine atom due to the high electronegativity and the stability of the resulting intermediate.[2]
This reactivity profile makes 1-Chloro-2,3,4-trifluorobenzene a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where the introduction of a substituted trifluorophenyl moiety is desired. The chlorine atom also provides a handle for further transformations, such as cross-coupling reactions.
Safety and Handling
1-Chloro-2,3,4-trifluorobenzene is a chemical that requires careful handling in a laboratory setting. The following safety information is compiled from available safety data sheets.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
1-Chloro-2,3,4-trifluorobenzene is a specialized chemical intermediate with a unique reactivity profile stemming from its polyhalogenated aromatic structure. While detailed experimental spectral data is not extensively documented, its properties can be reliably predicted based on the behavior of analogous compounds. The synthetic route via the Sandmeyer reaction of 2,3,4-trifluoroaniline provides a logical and established method for its preparation. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its successful and safe application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
References
-
MOLBASE. 1-Chloro-2,3,4-trifluorobenzene 36556-42-0, Purity99%. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
-
PubChem. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583. [Link]
- Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
-
PubChem. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573. [Link]
-
J&K Scientific LLC. Sandmeyer Reaction. [Link]
-
PubChem. 1-Chloro-2,4,6-trifluorobenzene | C6H2ClF3 | CID 2736662. [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
-
PubChem. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921. [Link]
-
AOBChem. 5-chloro-1,2,3-trifluorobenzene. [Link]
-
SpectraBase. 1-CHLORO-2,4,5-TRIFLUOROBENZENE. [Link]
- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
PubChem. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773. [Link]
-
NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
- Google Patents. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline.
-
SpectraBase. 1-Chloro-2-fluorobenzene - Optional[1H NMR] - Spectrum. [Link]
-
Doc Brown's Advanced Organic Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]
-
Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[19]. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
NIST WebBook. Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]
-
NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Chloro-2-fluorobenzene 99 348-51-6 [sigmaaldrich.com]
- 9. 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR [m.chemicalbook.com]
- 10. 1-Chloro-2-fluorobenzene 99 348-51-6 [sigmaaldrich.com]
- 11. 1-Chloro-4-fluorobenzene(352-33-0) MS spectrum [chemicalbook.com]
- 12. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]
- 16. 1,2,4-Trifluorobenzene(367-23-7) 1H NMR [m.chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]

